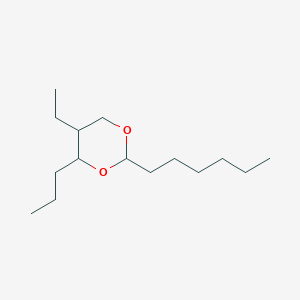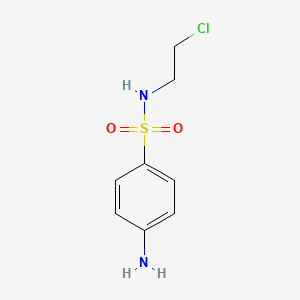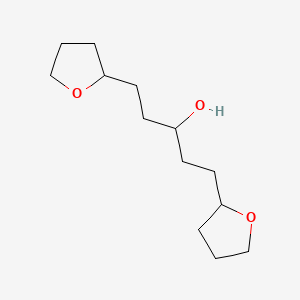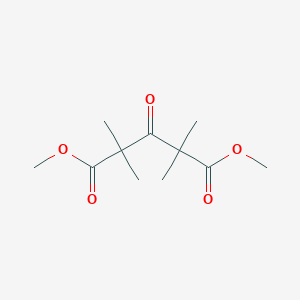
5-Ethyl-2-hexyl-4-propyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-hexyl-4-propyl-1,3-dioxane is a chemical compound belonging to the class of dioxanes Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-hexyl-4-propyl-1,3-dioxane typically involves the acetalization of aldehydes with diols. This reaction is acid-catalyzed and can be optimized by adjusting the amount and type of catalyst, reaction temperature, and solvent type. For instance, p-toluenesulfonic acid is often used as a homogeneous catalyst, and the reaction can proceed efficiently at room temperature with high selectivity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using heterogeneous catalysts such as acid-modified montmorillonite (MMT) K-10. This catalyst can achieve high conversion rates and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-hexyl-4-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid and hydrochloric acid for acetalization, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in various substituted dioxanes .
Scientific Research Applications
5-Ethyl-2-hexyl-4-propyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Its unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of fragrances, cosmetics, and other consumer products.
Mechanism of Action
The mechanism by which 5-Ethyl-2-hexyl-4-propyl-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. It can form complexes with various biological molecules, influencing their function and activity. The exact pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Hexyl-1,3-dioxolane
- 2-Hexyl-4-methyl-1,3-dioxolane
- 2-Benzyl-5-hydroxy-1,3-dioxane
- 2-(1-Methylbutyl)-5-methyl-5-propyl-1,3-dioxane
Uniqueness
5-Ethyl-2-hexyl-4-propyl-1,3-dioxane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific molecular interactions and stability .
Properties
CAS No. |
6290-41-1 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
5-ethyl-2-hexyl-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C15H30O2/c1-4-7-8-9-11-15-16-12-13(6-3)14(17-15)10-5-2/h13-15H,4-12H2,1-3H3 |
InChI Key |
NNOGRUBYPBTZDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1OCC(C(O1)CCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)
![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)






![2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14732588.png)


![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide](/img/structure/B14732622.png)
